2,6-Di-tert-butylpyridine
Overview
Description
2,6-Di-tert-butylpyridine is an organic compound with the chemical formula C₁₃H₂₁N. It is a colorless, oily liquid derived from pyridine by replacing the two hydrogen atoms at the 2 and 6 positions with tert-butyl groups. This compound is known for being a hindered base, meaning it can be protonated but does not easily form adducts with certain reagents like boron trifluoride .
Mechanism of Action
Target of Action
2,6-Di-tert-butylpyridine is primarily targeted towards protons . It acts as a proton scavenger, trapping protons in various chemical reactions . This property makes it a valuable tool in the investigation of living polymerization of isobutylene .
Mode of Action
The compound interacts with its targets (protons) through a process known as protonation . This makes this compound a hindered base .
Biochemical Pathways
this compound is involved in the living polymerization of isobutylene . It acts as a proton scavenger, checking the progress of the polymerization . Additionally, it is associated with cerric ammonium nitrate and used in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems .
Pharmacokinetics
Its physical properties, such as being a colourless, oily liquid with a density of 0852 g/mL at 25 °C, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The primary result of this compound’s action is the trapping of protons, which checks the progress of the living polymerization of isobutylene . It also aids in the α-enolation of aldehydes, leading to the formation of 1,4-dicarbonyl systems .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its boiling point is 100-101 °C/23 mmHg , indicating that it can be volatile under certain conditions. Its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures.
Biochemical Analysis
Biochemical Properties
2,6-Di-tert-butylpyridine is a strong base in the gas phase, but it exhibits weak basicity in solution due to steric hindrance . It can be protonated, but it does not form an adduct with boron trifluoride
Molecular Mechanism
It is known that it can be protonated, but it does not form an adduct with boron trifluoride
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylpyridine is typically synthesized by the reaction of tert-butyllithium with pyridine. This synthesis is reminiscent of the Chichibabin reaction.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis involving tert-butyllithium and pyridine is scalable and can be adapted for larger-scale production. The reaction is carried out under controlled conditions to ensure the selective introduction of tert-butyl groups.
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butylpyridine undergoes several types of chemical reactions, including:
Protonation: Due to its hindered base nature, it can be protonated but does not form adducts with certain reagents like boron trifluoride.
Substitution Reactions: It can participate in substitution reactions where the tert-butyl groups can be replaced under specific conditions.
Common Reagents and Conditions:
Protonation: Common reagents include acids like hydrochloric acid (HCl), which can protonate the nitrogen atom in the pyridine ring.
Substitution: Reagents like methyl iodide (MeI) and methyl fluorosulfonate can be used under high pressure to facilitate substitution reactions.
Major Products:
Protonation: The major product is the protonated form of this compound.
Substitution: Depending on the reagents used, products can include various substituted pyridines.
Scientific Research Applications
2,6-Di-tert-butylpyridine has several scientific research applications:
Ion Mobility Spectrometry: It is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale.
Polymerization: It is used as a proton scavenger to check the progress of the living polymerization of isobutylene.
Enolation of Aldehydes: It is associated with cerric ammonium nitrate and used in the alpha-enolation of aldehydes, leading to 1,4-dicarbonyl systems.
Preparation of Vinyl Triflate: It is involved in the preparation of vinyl triflate using polymer-bound this compound.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine compound that is less expensive and used as a non-nucleophilic base.
2,6-Di-tert-butyl-4-methylpyridine: A similar compound with an additional methyl group at the 4 position.
Uniqueness: 2,6-Di-tert-butylpyridine is unique due to its specific steric hindrance, which makes it a highly selective reagent in various chemical reactions. Its hindered base nature allows it to be protonated without forming certain adducts, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,6-ditert-butylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQJZCTQGMHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207217 | |
Record name | 2,6-Di-tert-butylpyridine | |
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Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear, dark brown liquid; [Aldrich MSDS] | |
Record name | 2,6-Di-tert-butylpyridine | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | 2,6-Di-tert-butylpyridine | |
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CAS No. |
585-48-8 | |
Record name | 2,6-Di-tert-butylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-48-8 | |
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Record name | 2,6-Di-tert-butylpyridine | |
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Record name | 2,6-Di-tert-butylpyridine | |
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Record name | 2,6-Di-tert-butylpyridine | |
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Record name | 2,6-di-tert-butylpyridine | |
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Record name | 2,6-DI-TERT-BUTYLPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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